2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzodioxole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorinated aromatic compounds, nitrobenzene derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like water radical cations.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas with catalysts, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: A compound with similar structural features, used as an insecticide.
Other Benzoxazole Derivatives: Compounds with benzoxazole moieties, investigated for various biological activities.
Uniqueness
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine is unique due to its specific combination of fluorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H12FN3O5 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C21H12FN3O5/c22-14-3-1-2-12(6-14)21-24-16-8-15(4-5-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2 |
InChI Key |
MTHKVSJKYZVERV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F)[N+](=O)[O-] |
Origin of Product |
United States |
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